4-Methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine structure with a methoxy group and a methylpyrazine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving piperidine derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Methylpyrazine Carbonyl Group: The final step involves the acylation of the bipiperidine core with 5-methylpyrazine-2-carbonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the methylpyrazine moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted bipiperidine derivatives.
Scientific Research Applications
4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methylpyrazine groups play crucial roles in these interactions, influencing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1’-(5-methylpyridine-2-carbonyl)-1,4’-bipiperidine
- 4-Methoxy-1’-(5-methylpyrimidine-2-carbonyl)-1,4’-bipiperidine
Uniqueness
4-Methoxy-1’-(5-methylpyrazine-2-carbonyl)-1,4’-bipiperidine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to pyridine or pyrimidine analogs. This uniqueness can lead to different biological activities and applications in various fields.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-11-19-16(12-18-13)17(22)21-7-3-14(4-8-21)20-9-5-15(23-2)6-10-20/h11-12,14-15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGFKIOALEYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.